An In-Depth Technical Guide to (3R,6R)-2,7-Dimethyloctane-3,6-diol: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to (3R,6R)-2,7-Dimethyloctane-3,6-diol: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,6R)-2,7-Dimethyloctane-3,6-diol is a chiral diol of significant interest in the field of asymmetric synthesis. As a C2-symmetric molecule, it possesses a unique stereochemical architecture that makes it a valuable candidate for applications as a chiral auxiliary or ligand in stereoselective transformations.[1][2] Chiral diols are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic considerations for (3R,6R)-2,7-Dimethyloctane-3,6-diol, offering insights for its potential utilization in research and development.
Chemical Structure and Stereochemistry
(3R,6R)-2,7-Dimethyloctane-3,6-diol has the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol .[4] Its structure consists of an eight-carbon chain with methyl groups at positions 2 and 7, and hydroxyl groups at positions 3 and 6. The stereochemistry at carbons 3 and 6 is designated as 'R', leading to a C2-symmetric molecule. This symmetry is a crucial feature, as it can simplify the stereochemical analysis of reactions where it is employed as a chiral ligand or auxiliary.
Systematic Name (IUPAC): (3R,6R)-2,7-dimethyloctane-3,6-diol[5]
CAS Number: 374791-05-6[4]
Chemical Structure:
The C2 symmetry axis passes through the midpoint of the C4-C5 bond, and a 180° rotation around this axis results in an identical molecule.
Physicochemical and Spectroscopic Properties
While extensive experimental data for (3R,6R)-2,7-Dimethyloctane-3,6-diol is not widely published, some properties can be inferred from supplier data and general knowledge of similar long-chain diols.
Table 1: Physicochemical Properties of (3R,6R)-2,7-Dimethyloctane-3,6-diol
| Property | Value | Source |
| Physical Form | White powder or crystals or flocculent solid | |
| Molecular Formula | C₁₀H₂₂O₂ | [4] |
| Molecular Weight | 174.28 g/mol | [4] |
| Boiling Point (Predicted) | 252.2 ± 8.0 °C | [4] |
| Purity | 98% | |
| Storage Temperature | 2-8 °C, sealed in dry conditions |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers. Key signals would include those for the methyl protons, the methine protons adjacent to the hydroxyl groups, and the methylene protons of the carbon backbone. The use of chiral derivatizing agents could be employed to determine enantiomeric purity by resolving the signals of the enantiomers.[6][7]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule. The C2 symmetry would result in a reduced number of signals compared to an asymmetric analogue.
-
Infrared (IR) Spectroscopy: A broad and strong absorption band in the region of 3400-3300 cm⁻¹ would be characteristic of the hydrogen-bonded O-H stretching vibrations of the hydroxyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain diols, which may include the loss of water and cleavage of the carbon chain.
Synthesis of (3R,6R)-2,7-Dimethyloctane-3,6-diol
The synthesis of enantiomerically pure chiral diols is a well-established area of organic chemistry.[1] A highly effective and common method for the preparation of C2-symmetric diols is the enantioselective reduction of the corresponding diketone.[8] For (3R,6R)-2,7-Dimethyloctane-3,6-diol, the logical precursor would be 2,7-dimethyloctane-3,6-dione.[9][10]
The key to a successful synthesis lies in the choice of a suitable chiral catalyst and reducing agent to achieve high diastereoselectivity and enantioselectivity.
Figure 1: General workflow for the asymmetric reduction of a diketone to a chiral diol.
Experimental Protocol: Asymmetric Transfer Hydrogenation
The following is a generalized protocol based on established methods for the asymmetric reduction of diketones.[11] Optimization for the specific substrate, 2,7-dimethyloctane-3,6-dione, would be necessary.
Materials:
-
2,7-Dimethyloctane-3,6-dione
-
Chiral Ruthenium catalyst (e.g., (S,S)-RuCl(p-cymene)(TsDPEN))
-
Isopropanol (as both solvent and hydrogen source)
-
Base (e.g., KOH or NaOiPr)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add 2,7-dimethyloctane-3,6-dione and the chiral ruthenium catalyst (typically 0.1-1 mol%).
-
Add degassed isopropanol as the solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the enantiomerically pure (3R,6R)-2,7-Dimethyloctane-3,6-diol.
The choice of the chiral ligand on the metal catalyst is critical for achieving high enantioselectivity. Ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) are often effective for the asymmetric transfer hydrogenation of ketones.[11]
Potential Applications in Asymmetric Synthesis and Drug Development
As a C2-symmetric chiral diol, (3R,6R)-2,7-Dimethyloctane-3,6-diol holds significant potential as a ligand in a variety of metal-catalyzed asymmetric reactions.[1][2]
Figure 2: Potential applications of (3R,6R)-2,7-Dimethyloctane-3,6-diol in asymmetric synthesis.
As a Chiral Ligand:
The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of transformations, including:
-
Asymmetric Reductions: In complex with metals like ruthenium, rhodium, or iridium, it could be used to catalyze the enantioselective reduction of prochiral ketones to chiral alcohols.[8]
-
Asymmetric Allylations: As a ligand for Lewis acids, it could facilitate the enantioselective addition of allylating agents to aldehydes or imines.[12]
-
Diels-Alder Reactions: It could be used to create a chiral Lewis acid catalyst for enantioselective Diels-Alder reactions.[13]
As a Chiral Auxiliary:
(3R,6R)-2,7-Dimethyloctane-3,6-diol can be covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.
In Drug Development:
Chiral diols are important structural motifs in many biologically active molecules and are often used as key intermediates in the synthesis of pharmaceuticals.[14] The specific stereochemistry of (3R,6R)-2,7-Dimethyloctane-3,6-diol could be leveraged to synthesize complex target molecules with high stereocontrol.
Conclusion
(3R,6R)-2,7-Dimethyloctane-3,6-diol is a C2-symmetric chiral diol with considerable potential in the field of asymmetric synthesis. While detailed experimental data on this specific molecule is limited, its structural features suggest its utility as a chiral ligand or auxiliary in a range of stereoselective transformations. The most promising synthetic route to this diol is through the asymmetric reduction of the corresponding diketone, a well-established methodology that can provide high enantiopurity. Further research into the synthesis, characterization, and application of (3R,6R)-2,7-Dimethyloctane-3,6-diol is warranted to fully explore its potential as a valuable tool for chemists in academia and industry, particularly in the development of new synthetic methodologies and the construction of complex chiral molecules for drug discovery.
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